Carboxymethylation Increases In Vitro Antioxidant Potency by 2.7‑ to 4.3‑Fold Across Multiple Radical‑Scavenging Assays
Carboxymethyl β‑glucan exhibits markedly superior radical‑scavenging activity compared to its unmodified parent β‑glucan. A direct comparative study using wine yeast‑derived β‑glucan demonstrated that carboxymethylation reduced the half‑maximal inhibitory concentration (IC50) for scavenging hydroxyl radicals (·OH), superoxide anions (O2‑·), DPPH·, ABTS+·, and chelating Fe2+ by 63–75% [REFS‑1].
| Evidence Dimension | In vitro antioxidant activity (IC50) |
|---|---|
| Target Compound Data | IC50: ·OH 3.982 mg/mL, O2‑· 3.182 mg/mL, DPPH· 3.222 mg/mL, ABTS+· 2.562 mg/mL, Fe2+ chelation 5.027 mg/mL |
| Comparator Or Baseline | Unmodified yeast β‑glucan (IC50: ·OH 10.874 mg/mL, O2‑· 11.122 mg/mL, DPPH· 11.780 mg/mL, ABTS+· 10.109 mg/mL, Fe2+ chelation 21.399 mg/mL) |
| Quantified Difference | IC50 reduced by 63–75% across all assays; fold‑improvement in potency: ·OH 2.73×, O2‑· 3.49×, DPPH· 3.66×, ABTS+· 3.95×, Fe2+ chelation 4.26× |
| Conditions | In vitro biochemical assays using wine yeast (Saccharomyces cerevisiae) β‑glucan and its carboxymethylated derivative; IC50 values reported in mg/mL |
Why This Matters
The quantifiable 3‑ to 4‑fold enhancement in antioxidant potency translates directly into lower effective dosing requirements in formulations intended to mitigate oxidative stress.
- [1] Jiangnan University, State Key Laboratory of Food Science and Resources. (n.d.). Study on Antioxidant Activity in vitro of β‑Glucan and Its Carboxymethylated Derivatives from Wine Yeast. View Source
